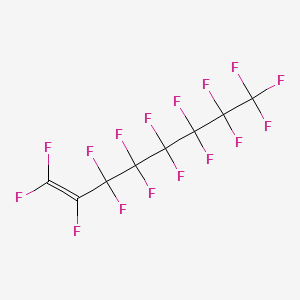

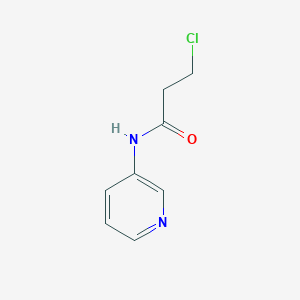

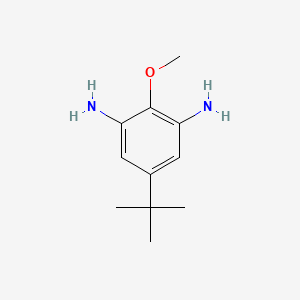

![molecular formula C12H10ClNOS B1351185 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one CAS No. 219539-29-4](/img/structure/B1351185.png)

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is a chemical compound12. However, detailed information about this specific compound is not readily available in the sources I found.

Synthesis Analysis

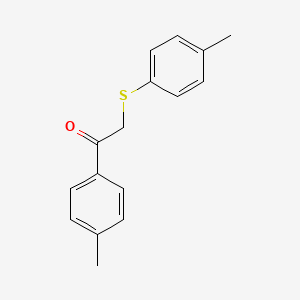

A related compound, “1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one”, was synthesized in a study1. The synthesis involved a visible-light-promoted C-S cross-coupling reaction. The reaction tube was charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol. After irradiation at 456 nm, the reaction mixture was processed further to yield the desired compound1.

Molecular Structure Analysis

The molecular structure of “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is not explicitly provided in the sources I found. However, a related compound, “Ethanone, 1-(2,4-dichlorophenyl)-”, has a molecular weight of 189.0393.Chemical Reactions Analysis

Specific chemical reactions involving “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not detailed in the sources I found. However, a related compound, “1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one”, was involved in a visible-light-promoted C-S cross-coupling reaction1.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not detailed in the sources I found.Scientific Research Applications

Corrosion Inhibition

Studies have explored thiazole and thiadiazole derivatives for their corrosion inhibition properties. For instance, quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of specific thiazole derivatives against corrosion of iron. These studies employ density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and the molecules, demonstrating the potential of these compounds in corrosion protection applications (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

Compounds containing the thiazole motif have been synthesized and tested for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit significant antimicrobial properties against various bacteria and fungi, highlighting their potential as bioactive molecules in medical and pharmaceutical applications. Novel synthesis methods have led to compounds with promising activities compared to standard drugs (Piste, 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of thiazole derivatives have been a focus of research, aiming to understand the relationship between structure and function. Single crystal diffraction and other spectroscopic techniques have been employed to elucidate the structures of these compounds, providing insights into their chemical behavior and potential applications (Kariuki et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are pivotal in understanding the interactions of thiazole derivatives at the molecular level, especially their binding affinities towards specific proteins or metal ions. These studies can predict the efficacy of such compounds in therapeutic applications or as sensors. Molecular docking studies have been conducted to explore the potential anticancer and antimicrobial activities of these compounds, revealing their interactions with different proteins and elucidating their mechanism of action (Viji et al., 2020).

Safety And Hazards

Specific safety and hazard information for “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” is not provided in the sources I found.

Future Directions

The future directions for research or applications involving “1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one” are not specified in the sources I found.

Please note that this analysis is based on the limited information available from the sources I found. For a more comprehensive analysis, further research and expert consultation may be necessary.

properties

IUPAC Name |

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKOTKLWPGNIOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384047 |

Source

|

| Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |

CAS RN |

219539-29-4 |

Source

|

| Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

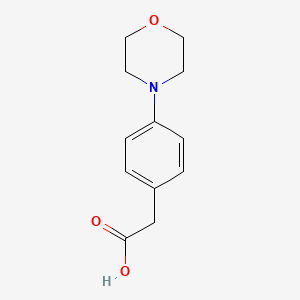

![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)

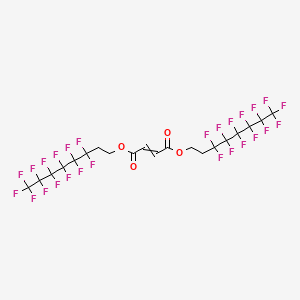

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)